molecular formula C17H26N2O5S2 B2661515 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide CAS No. 898425-75-7

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide

Cat. No.: B2661515
CAS No.: 898425-75-7
M. Wt: 402.52
InChI Key: PRPMFDQYHYBDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is a complex organic compound with a unique structure that includes both sulfonamide and thiolane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the Thiolane Group: This step involves the formation of a thiolane ring, which can be done through cyclization reactions.

    Coupling Reactions: The final step involves coupling the sulfonamide and thiolane intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzamide group can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can act as an inhibitor of certain enzymes, while the thiolane group can interact with thiol-containing proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid
  • 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde

Uniqueness

4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S2/c1-4-18(5-2)26(23,24)16-9-7-14(8-10-16)17(20)19(6-3)15-11-12-25(21,22)13-15/h7-10,15H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPMFDQYHYBDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.